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2-(4-propylphenyl)propanal

Cat. No.: B6164760
CAS No.: 68790-20-5
M. Wt: 176.3
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Description

Overview of the Phenylpropanal Compound Class

Phenylpropanals are a class of organic compounds characterized by a propyl-aldehyde chain attached to a phenyl group. Their core structure, C₆H₅C₃H₅O, allows for significant variation through the positioning of the aldehyde group and substitution on the phenyl ring. The two primary constitutional isomers are 2-phenylpropanal (B145474) and 3-phenylpropanal, which differ in the attachment point of the phenyl group to the propanal chain.

These aromatic aldehydes are notable for their reactivity, which is dominated by the aldehyde functional group. They readily undergo nucleophilic addition, condensation, and oxidation reactions, making them versatile intermediates in organic synthesis. nih.govpw.live Aromatic aldehydes are fundamental building blocks used in the production of high-value materials, including pharmaceuticals, agrochemicals, and fragrances. nih.gov For instance, 2-phenylpropanal (also known as hydratropaldehyde) is recognized for its characteristic floral, hyacinth-like scent and is used in the fragrance industry. nih.gov

Rationale for Comprehensive Chemical and Mechanistic Investigation of 2-(4-Propylphenyl)propanal

The scientific interest in this compound stems from its specific molecular architecture, which combines an α-substituted aldehyde with a para-alkylated phenyl ring. While this exact compound is not extensively documented in public literature, the rationale for its investigation can be inferred from several key areas of chemical research:

Exploration of Novel Chemical Space: The synthesis and characterization of novel molecules are fundamental to discovering new functionalities. The unique combination of the chiral α-methylpropanal group and the 4-propylphenyl moiety offers a target for exploring structure-property relationships.

Challenges in Regioselective Synthesis: The preparation of multi-substituted aromatic compounds can be challenging. Traditional methods like electrophilic aromatic substitution (SEAr) are governed by strict regioselectivity rules that can make certain substitution patterns, such as specific para-functionalized isomers, difficult to access. nih.gov The study of molecules like this compound drives the development of new synthetic strategies that offer greater control over molecular architecture. nih.govacs.org

Analogy to Bioactive Scaffolds: The closely related compound, 2-(4-propylphenyl)propanoic acid, is a known substance. nih.govchemspider.com The structural motif of a 2-(phenyl)propanoic acid is central to the widely used non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen. Investigating the aldehyde analogue, this compound, is a logical step to create precursors for new chemical entities or to explore different biological activities, as the aldehyde can be readily converted to other functional groups.

Structural Characteristics and Isomeric Considerations in α-Substituted Phenylpropanals

The defining structural feature of this compound is the presence of two key substituents on the propanal backbone: a phenyl ring at the 2-position (the α-carbon) and a methyl group also at the α-carbon. This substitution pattern has significant chemical implications.

Chirality: The α-carbon of this compound is a stereogenic center, meaning the compound is chiral and exists as a pair of enantiomers: (R)-2-(4-propylphenyl)propanal and (S)-2-(4-propylphenyl)propanal. This chirality is crucial, as enantiomers can exhibit different biological activities and interactions in chiral environments.

Below is a comparative table of this compound and related phenylpropanal isomers.

FeatureThis compound2-Phenylpropanal3-Phenylpropanal
Molecular Formula C₁₂H₁₆OC₉H₁₀OC₉H₁₀O
Molecular Weight 176.26 g/mol 134.17 g/mol 134.17 g/mol
Phenyl Group Position C2 (α-carbon)C2 (α-carbon)C3 (β-carbon)
α-Carbon Substitution Methyl GroupMethyl GroupNone
Chirality YesYesNo
Aromatic Substitution 4-propylNoneNone

Contextual Placement within Advanced Organic Synthesis and Material Precursors

Aromatic aldehydes are established as vital precursors in a wide range of chemical applications, and this compound fits squarely within this context. nih.govresearchgate.net

In advanced organic synthesis , this compound serves as a versatile building block. The aldehyde functional group is a gateway to numerous transformations:

Oxidation to the corresponding 2-(4-propylphenyl)propanoic acid. nih.gov

Reduction to form 2-(4-propylphenyl)propan-1-ol.

Reductive amination to produce various amines.

Condensation reactions (e.g., Wittig, aldol) to create larger, more complex molecular frameworks.

As a material precursor , aromatic aldehydes are foundational to polymer chemistry. For example, formaldehyde (B43269) is a key component in the production of thermoset plastics like phenol (B47542) formaldehyde resins (Bakelite), urea (B33335) formaldehyde, and melamine (B1676169) resins, which are used as adhesives and in molded products. wikipedia.org By analogy, this compound could potentially be used as a monomer or modifying agent in polymerization. The 4-propyl group would impart specific properties, such as increased hydrophobicity and solubility in nonpolar organic solvents, to the resulting polymer, allowing for the fine-tuning of material characteristics.

Properties

CAS No.

68790-20-5

Molecular Formula

C12H16O

Molecular Weight

176.3

Purity

95

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of 2 4 Propylphenyl Propanal

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic nature of the carbonyl carbon in 2-(4-propylphenyl)propanal is a focal point for nucleophilic attack, leading to the formation of a diverse range of products.

Formation of Alcohol Derivatives

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, 2-(4-propylphenyl)propan-1-ol. This transformation is typically achieved using standard reducing agents. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Table 1: Common Reducing Agents for Aldehyde to Alcohol Transformation

Reducing Agent Description
Sodium borohydride (B1222165) (NaBH₄) A mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones.

Reactivity with Nitrogen Nucleophiles (e.g., Imine Formation)

This compound reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. This reaction is initiated by the nucleophilic attack of the amine nitrogen on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the imine. The reaction is generally reversible and often requires acid catalysis to facilitate the dehydration step.

Oxidative Transformations to Carboxylic Acid Derivatives

Aldehydes are readily oxidized to form carboxylic acids. This compound can be converted to 2-(4-propylphenyl)propanoic acid, a known impurity in the synthesis of some pharmaceuticals. synzeal.comnih.govlgcstandards.comsigmaaldrich.comsigmaaldrich.comchemspider.compharmaffiliates.com This oxidation can be accomplished using a variety of oxidizing agents. libretexts.org

Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation

Oxidizing Agent Description
Potassium permanganate (B83412) (KMnO₄) A strong oxidizing agent that can effectively oxidize aldehydes to carboxylic acids.
Chromic acid (H₂CrO₄) Generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in the presence of sulfuric acid. libretexts.org

The oxidation process involves the initial formation of a hydrate (B1144303) from the aldehyde, which is then oxidized to the carboxylic acid. libretexts.org

Condensation Reactions and Cyclic Product Formation

As an enolizable aldehyde, this compound can participate in condensation reactions, most notably the aldol (B89426) condensation. In the presence of a base or acid, the aldehyde can form an enolate or enol intermediate, which can then act as a nucleophile, attacking the carbonyl group of another molecule of the aldehyde. This results in the formation of a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde. These reactions can lead to the formation of both linear and potentially cyclic products, depending on the reaction conditions and the structure of the reactants.

Isomerization and Tautomerism Studies

The presence of a chiral center at the alpha-position of this compound makes the study of its isomerization and tautomerism particularly significant. nih.gov

Keto-Enol Tautomerism and Racemization Pathways of α-Chiral Aldehydes

Aldehydes that possess a hydrogen atom on the α-carbon, such as this compound, can exist in equilibrium with their enol tautomer. masterorganicchemistry.comlibretexts.org This process, known as keto-enol tautomerism, involves the interconversion of the keto (aldehyde) form and the enol form, which contains a carbon-carbon double bond and a hydroxyl group. khanacademy.orgfiveable.me The keto form is generally the major tautomer at equilibrium. libretexts.org

This tautomerization can be catalyzed by either acid or base. masterorganicchemistry.comkhanacademy.orgnumberanalytics.com

Acid-catalyzed tautomerization: Involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. khanacademy.orgfiveable.me

Base-catalyzed tautomerization: Involves deprotonation of the α-carbon to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. khanacademy.org

A critical consequence of keto-enol tautomerism for α-chiral aldehydes is racemization. youtube.com The enol intermediate is planar (sp²-hybridized at the α-carbon) and therefore achiral. fiveable.me When the enol tautomerizes back to the keto form, protonation of the α-carbon can occur from either face of the double bond with equal probability. youtube.com This leads to the formation of a racemic mixture, where both enantiomers of the aldehyde are present in equal amounts, resulting in a loss of optical activity. aklectures.com This is a crucial consideration in stereoselective syntheses involving α-chiral aldehydes. mdpi.comchemrxiv.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-(4-propylphenyl)propan-1-ol
2-(4-propylphenyl)propanoic acid
Sodium borohydride
Lithium aluminum hydride
Potassium permanganate
Chromic acid
Chromium trioxide
Sodium dichromate
Potassium dichromate
Sulfuric acid
Tollens' reagent

Side-Chain Functionalization and Aromatic Ring Modifications

The functional groups attached to the phenyl ring of this compound allow for a variety of chemical transformations. These include the activation and subsequent oxidation of the benzylic C-H bonds of the propyl group, as well as electrophilic substitution reactions on the aromatic ring itself.

Benzylic C-H Activation and Oxidation

The carbon atom of the propyl group attached directly to the benzene (B151609) ring is known as the benzylic carbon. The C-H bonds at this position are weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting benzylic radical. This inherent weakness makes the benzylic position a prime target for activation and subsequent oxidation reactions. masterorganicchemistry.com

A variety of catalytic systems have been developed for the oxidation of benzylic C-H bonds in alkylarenes to form carbonyl compounds like ketones and aldehydes. nih.gov These methods often employ transition metal catalysts in conjunction with an oxidizing agent. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on similar alkyl-substituted aromatic compounds.

The oxidation of the benzylic methylene (B1212753) group of the propyl substituent in this compound would lead to the formation of a ketone. The reaction typically proceeds through a radical mechanism. The process is initiated by the formation of a reactive species from the catalyst and oxidant, which then abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. mdpi.com This radical can then react with an oxygen source, often the oxidant itself or molecular oxygen, to form a peroxy radical, which subsequently transforms into the ketone product. mdpi.com

Several catalytic systems are effective for this transformation, including those based on copper, iron, manganese, and ruthenium. nih.govmdpi.com The choice of catalyst and oxidant can influence the selectivity and efficiency of the reaction. For instance, systems like CuCl₂·2H₂O/BQC with aqueous tert-butyl hydroperoxide have shown high yields in the oxidation of various alkylarenes. mdpi.com Photocatalytic methods using catalysts like fluorescein (B123965) or cerium complexes in the presence of an oxidant and light have also emerged as effective means for benzylic C-H oxidation. nih.govsioc-journal.cn

Table 1: Representative Catalytic Systems for Benzylic C-H Oxidation of Alkylarenes
Catalyst SystemOxidantSubstrate ScopeKey Mechanistic FeatureReference
CuCl₂·2H₂O/BQCaq. t-BuOOHBroad range of alkylarenesRadical pathway mdpi.com
Fe(NO₃)₃·9H₂O/NHSIAerobic (O₂)AlkylarenesRadical abstraction by SINO radical mdpi.com
Fluorescein (photocatalyst)O₂Broad substrate scopePhotocatalytic radical generation nih.gov
Ce(NO₃)₃·6H₂O / DBA (photocatalyst)O₂Ethylbenzene and other alkylarenesVisible-light induced photocatalytic aerobic oxidation sioc-journal.cn
KMnO₄ or H₂CrO₄-Simple alkylbenzenesHarsh oxidation, often leading to carboxylic acids masterorganicchemistry.com

It is important to note that the aldehyde group in this compound is also susceptible to oxidation, potentially leading to the corresponding carboxylic acid. Therefore, achieving selective oxidation of the benzylic C-H bond would require careful selection of reaction conditions to favor the desired transformation over aldehyde oxidation.

Electrophilic Aromatic Substitution Patterns on the Propylphenyl Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the aromatic ring is disubstituted, with a propyl group and a 1-formylethyl group. The regiochemical outcome of an EAS reaction is determined by the directing effects of these two substituents. libretexts.orgyoutube.com

The propyl group is an alkyl group, which is an activating substituent and an ortho, para-director. youtube.comlibretexts.org This means it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the positions ortho and para to itself. The activating nature of alkyl groups is due to their electron-donating inductive effect and hyperconjugation.

Conversely, the 1-formylethyl group, containing an aldehyde, is a deactivating substituent and a meta-director. sioc-journal.cnyoutube.com The carbonyl group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and resonance effects, which pull electron density away from the aromatic ring. This deactivation makes the ring less reactive towards electrophiles. The substitution is directed to the meta position because the ortho and para positions are more strongly deactivated. sioc-journal.cn

In this compound, these two substituents have competing directing effects. The propyl group directs to positions 2 and 6 (ortho) and position 4, which is already substituted. The 1-formylethyl group at position 1 directs to positions 3 and 5 (meta). Therefore, an incoming electrophile will be directed to positions 2, 3, 5, and 6.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
ReactionTypical ReagentsPredicted Major Product(s)Controlling FactorReference
NitrationHNO₃, H₂SO₄Substitution at positions ortho to the propyl groupThe propyl group is an activating ortho, para-director, overriding the meta-directing deactivating aldehyde group. youtube.commasterorganicchemistry.comrsc.org
Halogenation (e.g., Bromination)Br₂, FeBr₃Substitution at positions ortho to the propyl groupThe activating propyl group directs ortho and para. youtube.comlibretexts.org
Friedel-Crafts AcylationRCOCl, AlCl₃Reaction is unlikely to proceed efficientlyThe aromatic ring is deactivated by the aldehyde group, which generally inhibits Friedel-Crafts reactions. libretexts.orgwikipedia.org
Friedel-Crafts AlkylationRCl, AlCl₃Reaction is unlikely to proceed efficientlyThe deactivating effect of the aldehyde group hinders this reaction. libretexts.orgwikipedia.org

For reactions like nitration and halogenation, substitution is anticipated to occur primarily at the positions ortho to the propyl group (positions 2 and 6). Friedel-Crafts reactions, both alkylation and acylation, are generally unsuccessful on strongly deactivated rings, and thus are not expected to proceed efficiently with this compound due to the presence of the aldehyde group. libretexts.orgwikipedia.org

Structural and Functional Exploration of 2 4 Propylphenyl Propanal Derivatives and Analogues

Synthesis of Chemically Modified Analogues for Structure-Reactivity Studies

To investigate how molecular structure influences chemical reactivity and potential applications, chemists systematically modify different parts of the 2-(4-propylphenyl)propanal molecule. These studies involve altering the alkyl side chain, changing substituents on the phenyl ring, and incorporating new atoms or ring systems.

The n-propyl group attached to the phenyl ring is a key feature that can be modified to fine-tune the molecule's properties. Standard organic synthesis methods allow for the creation of analogues with varied alkyl chains. These alterations can influence the molecule's steric bulk and electronic properties. For instance, the length of the alkyl chain can be extended or shortened, or its branching pattern can be changed, leading to a family of related compounds.

Table 1: Examples of Propyl Side Chain Modifications

Original Moiety Modification Strategy Resulting Analogue
n-Propyl Isomerization 2-(4-isopropylphenyl)propanal
n-Propyl Chain Extension (Homologation) 2-(4-butylphenyl)propanal

The aromatic phenyl ring provides a platform for introducing a wide range of functional groups, which can dramatically alter the molecule's chemical behavior. Standard electrophilic aromatic substitution reactions can be employed to add substituents such as halogens, nitro groups, or additional alkyl groups at various positions on the ring. The related compound, 2-(4-propylphenyl)propanoic acid, is a known impurity in the synthesis of some pharmaceuticals, highlighting the industrial relevance of this chemical framework. synzeal.comnih.gov

Table 2: Phenyl Ring Substituent Modifications

Starting Compound Reaction Type Reagents Potential Product
This compound Halogenation Br₂, FeBr₃ 2-(3-bromo-4-propylphenyl)propanal
This compound Nitration HNO₃, H₂SO₄ 2-(3-nitro-4-propylphenyl)propanal

Incorporating heteroatoms (atoms other than carbon and hydrogen) or forming new cyclic structures are advanced strategies to create novel analogues. The aldehyde functional group of this compound is a prime site for such modifications. For example, it can be converted into an epoxide, which is a three-membered ring containing an oxygen atom. Furthermore, the aldehyde can react with propargylating agents to form homopropargylic alcohols. mdpi.com These products are highly valuable as they contain both a hydroxyl group (a heteroatom functionality) and an alkyne, which is a versatile handle for further chemical transformations. mdpi.comnih.gov

Exploration of Derivatives as Synthetic Building Blocks for Complex Molecules

The true synthetic utility of this compound is realized when its derivatives are used as key intermediates or building blocks to construct larger, more complex molecular architectures. These applications are particularly prominent in the fields of medicinal chemistry and materials science.

A significant application of this compound derivatives is in the synthesis of 1,2,3-triazoles, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. nih.govnih.govzsmu.edu.ua This is often achieved using "click chemistry," a set of powerful and reliable reactions that join molecular fragments together with high efficiency. illinois.edu

The most prominent click reaction is the Huisgen [3+2] cycloaddition between an azide (B81097) and a terminal alkyne. illinois.edu To participate in this reaction, the aldehyde group of this compound must first be converted into either an azide or an alkyne. For instance, the aldehyde can be reduced to an alcohol, converted to a halide, and then substituted with sodium azide to yield an azido-derivative. Alternatively, reaction with a propargylating reagent can introduce a terminal alkyne, as mentioned previously. mdpi.comnih.gov This alkyne-containing derivative can then be "clicked" with an organic azide in the presence of a copper(I) catalyst to form a highly stable 1,4-disubstituted 1,2,3-triazole ring, effectively linking the this compound scaffold to another molecular fragment. nih.gov This modular approach allows for the rapid generation of diverse libraries of complex molecules. illinois.edu

Table 3: Click Chemistry Pathway to a Triazole Derivative

Precursor Synthesis Step Starting Material Resulting Intermediate Click Reaction Final Product

Beyond triazoles, derivatives of this compound serve as precursors to a variety of advanced organic scaffolds. The propargyl group, which can be readily installed from the parent aldehyde, is an exceptionally versatile functional moiety for building complex structures. nih.gov Homopropargylic alcohols and their derivatives are recognized as fundamental building blocks for synthesizing complex natural products and other bioactive compounds. mdpi.com

The aldehyde itself can participate in multi-component reactions, where three or more reactants combine in a single step to form a complex product. For example, it can be used in condensation reactions followed by intramolecular cyclizations to create fused ring systems. Methodologies exist for synthesizing complex heterocyclic structures like substituted pyrroles and furans from simpler aryl aldehydes and other readily available starting materials. researchgate.netmdpi.commdpi.com These strategies underscore the role of this compound as a foundational element for constructing novel and structurally diverse chemical entities. The ability to easily functionalize its derivatives makes it a key intermediate in the synthesis of elaborate molecular frameworks. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 2-(4-propylphenyl)propanal. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

In the ¹H NMR spectrum of this compound, the chemical shift (δ) of each proton is influenced by its local electronic environment. docbrown.info For instance, the aldehydic proton (-CHO) is highly deshielded and is expected to appear at a characteristic downfield region, typically between 9.5 and 10.0 ppm. wikipedia.org The protons on the aromatic ring will appear in the aromatic region (around 7.0-7.5 ppm), and their splitting pattern will reveal their substitution pattern. The protons of the propyl group and the propanal backbone will have distinct signals in the upfield region, with their integration values corresponding to the number of protons in each environment. docbrown.info

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. docbrown.info Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the aldehyde group is particularly noteworthy, appearing significantly downfield (around 200 ppm). docbrown.info The aromatic carbons will have signals in the 120-150 ppm range, while the aliphatic carbons of the propyl and propanal moieties will be found in the upfield region (10-40 ppm). docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehydic CH9.5 - 10.0~200
Aromatic CH7.0 - 7.5125 - 150
Methine CH (α to CHO)3.5 - 4.045 - 55
Methylene (B1212753) CH₂ (propyl)2.5 - 2.7 (benzylic), 1.5 - 1.730 - 40, 20 - 30
Methyl CH₃ (propanal)1.1 - 1.310 - 15
Methyl CH₃ (propyl)0.8 - 1.0~14

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, HPLC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS), it allows for the separation and identification of individual components in a mixture. nih.gov

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the aldehyde group (CHO), cleavage of the propyl side chain, and fragmentation of the aromatic ring. Common fragments would include the tropylium (B1234903) ion and other stabilized carbocations.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). researchgate.net For this compound, the most prominent and diagnostic peak in the IR spectrum would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹. sigmaaldrich.com Other characteristic absorptions would include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chains (around 2850-2960 cm⁻¹), as well as C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure of a molecule, particularly the presence of conjugated systems. Aromatic compounds like this compound exhibit characteristic UV absorption bands. The presence of the benzene (B151609) ring and the carbonyl group in conjugation will influence the wavelength of maximum absorbance (λmax). Aromatic aldehydes typically show absorptions related to π→π* and n→π* electronic transitions. researchgate.net

Table 2: Expected IR and UV-Vis Spectroscopic Data for this compound

Spectroscopic Technique Expected Absorption Functional Group/Electronic Transition
Infrared (IR)~1730 cm⁻¹ (strong)C=O stretch (aldehyde)
Infrared (IR)~2720 and ~2820 cm⁻¹ (weak)C-H stretch (aldehyde)
Infrared (IR)~3030 cm⁻¹Aromatic C-H stretch
Infrared (IR)~2960, ~2870 cm⁻¹Aliphatic C-H stretch
Ultraviolet-Visible (UV-Vis)~250-290 nmπ→π* transition (aromatic system)
Ultraviolet-Visible (UV-Vis)~300-330 nmn→π* transition (carbonyl group)

Note: These are expected values and can be influenced by solvent and concentration.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If this compound can be obtained in a crystalline form, X-ray diffraction analysis would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsional angles. This technique would also reveal the packing of the molecules in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces and potential weak hydrogen bonds. researchgate.net The aldehyde moiety in aromatic aldehydes is a key structural feature, and its orientation relative to the aromatic ring can be precisely determined. researchgate.net

Chromatographic Methods for Purity, Isomer Separation, and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for the analysis of aldehydes. astm.orgwaters.com

For this compound, reversed-phase HPLC with a C18 column is a common approach for purity determination. auroraprosci.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. waters.com Detection is often performed using a UV detector set at a wavelength where the analyte has strong absorbance. auroraprosci.com

Gas chromatography is also well-suited for the analysis of volatile compounds like this compound. A variety of capillary columns can be used, and detection is commonly achieved with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). shimadzu.com

Since this compound is a chiral molecule (due to the stereocenter at the carbon adjacent to the aldehyde group), chiral chromatography can be employed to separate its enantiomers. chiralpedia.com This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. The separation of enantiomers is crucial in many applications as they can exhibit different biological activities. ntu.edu.tw

Method Development and Validation for Research Applications

For research applications requiring accurate and reliable data, the developed chromatographic methods must be validated. nih.gov Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The validation of analytical methods for aldehydes often involves the use of derivatizing agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to enhance detection and stability, especially in trace analysis. shimadzu.comepa.gov

Computational and Theoretical Chemistry Studies of 2 4 Propylphenyl Propanal

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-(4-propylphenyl)propanal, these calculations would reveal critical information about its stability, reactivity, and electronic properties by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two cornerstone ab initio methods for computational quantum chemistry. DFT, in particular, is widely used for its balance of accuracy and computational efficiency. It is based on the principle that the energy of a molecule can be determined from its electron density. The HF method, while historically significant, is often a starting point for more advanced calculations as it does not fully account for electron correlation.

For this compound, these methods would be used to perform geometry optimization, a process that finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. This would provide precise data on bond lengths, bond angles, and dihedral angles. Furthermore, these calculations yield fundamental electronic properties such as the total energy, orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the dipole moment.

Molecular Electrostatic Potential (MEP) analysis is a vital tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

An MEP analysis of this compound would be expected to show a significant region of negative potential around the oxygen atom of the aldehyde group, due to its high electronegativity and lone pairs of electrons. This site would be identified as the primary center for electrophilic attack. Conversely, the hydrogen atom of the aldehyde group and potentially the aromatic protons would exhibit a positive potential, indicating sites susceptible to nucleophilic attack. The MEP is a powerful predictor for intermolecular interactions and chemical reactivity.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns closely with the familiar Lewis structure concept. The analysis examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying their energetic significance through second-order perturbation theory.

In the case of this compound, NBO analysis would offer deep insights into its electronic structure:

Hybridization: It would detail the hybridization of each atom (e.g., the sp² character of the carbonyl carbon and oxygen).

Charge Distribution: It would provide a natural population analysis, assigning a charge to each atom.

Delocalization Effects: The most important aspect is the analysis of hyperconjugation, which involves electron delocalization from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital. For this molecule, significant interactions would be expected, such as the delocalization of lone pair electrons from the oxygen atom (a donor NBO) into the π* anti-bonding orbital of the C=O bond (an acceptor NBO). These interactions stabilize the molecule and can influence its geometry and reactivity.

Table 1: Illustrative Example of NBO Second-Order Perturbation Analysis

This table demonstrates the type of data generated from an NBO analysis for a hypothetical molecule with similar functional groups. E(2) represents the stabilization energy from the donor-acceptor interaction.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) O₅π* (C₄-C₆)25.4
π (C₄-C₆)π* (C₈-C₁₀)18.9
σ (C₁-H₂)σ* (C₃-C₄)3.1

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are routinely used to predict spectroscopic properties, which can then be compared with experimental results to confirm molecular structures and understand their vibrational and electronic behavior.

The electronic absorption spectrum (UV-Vis) of a molecule is dictated by the transitions of electrons between different energy levels. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting these transitions.

For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The primary electronic transitions would likely involve the promotion of electrons from non-bonding orbitals (n) on the aldehyde oxygen or from π orbitals in the benzene (B151609) ring to unoccupied π* orbitals (n→π* and π→π* transitions). Modeling these spectra helps in the interpretation of experimental UV-Vis data.

Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. These calculations are typically performed using DFT. The output provides the frequencies of the normal modes of vibration and their corresponding intensities.

A vibrational analysis of this compound would yield a set of predicted frequencies that correspond to specific atomic motions. Key vibrational modes would include:

The C=O stretching vibration of the aldehyde group, expected to be a strong band in the IR spectrum around 1700 cm⁻¹.

The C-H stretching vibrations of the aldehyde, propyl group, and the aromatic ring.

The C=C stretching vibrations within the aromatic ring.

Various bending and rocking modes.

Comparing these calculated frequencies with an experimental IR or Raman spectrum is a standard method for structural verification. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values, accounting for method approximations and anharmonicity.

Table 2: Illustrative Example of Calculated Vibrational Frequencies

This table shows representative data from a vibrational frequency calculation for a molecule containing similar functional groups.

Calculated Frequency (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
3050Aromatic C-H StretchMedium
2960Alkyl C-H Asymmetric StretchStrong
2870Alkyl C-H Symmetric StretchStrong
1715C=O Aldehyde StretchVery Strong
1605Aromatic C=C StretchMedium-Strong
1450CH₂ ScissoringMedium

Reaction Mechanism Elucidation and Transition State Analysis

The understanding of how this compound participates in chemical reactions is greatly enhanced by computational studies that map out reaction pathways and identify transition states. While specific research on this exact molecule is not extensively documented, principles from related compounds, such as 2-phenylpropanal (B145474) and other aliphatic aldehydes, offer a strong basis for theoretical investigation. acs.org

Computational chemists employ quantum mechanical methods, like Density Functional Theory (DFT), to model the intricate dance of atoms during a chemical transformation. These calculations can predict the most likely course of a reaction by identifying the lowest energy pathway from reactants to products. A key aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate and acts as the bottleneck for the reaction.

For instance, in reactions involving the aldehyde functional group of this compound, such as nucleophilic additions or oxidations, computational models can predict the geometry and energy of the transition state. The presence of the 4-propylphenyl group can influence the reactivity through both steric and electronic effects. The propyl group is an electron-donating group, which can affect the electron density on the phenyl ring and, consequently, the reactivity of the aldehyde group. acs.org Computational studies on similar aldehydes have shown that electron-donating substituents on the phenyl ring can influence reaction yields. acs.org

A hypothetical reaction mechanism that could be studied for this compound is its oxidation to 2-(4-propylphenyl)propanoic acid. Computational analysis would involve modeling the interaction with an oxidizing agent and calculating the energy profile for the reaction. This would reveal the activation energy, which is a crucial parameter for determining the reaction rate.

Another area of interest is the study of photochemical reactions, such as the Norrish type II reaction, which is common for ketones and aldehydes with accessible γ-hydrogens. researchgate.net For this compound, the propyl group provides such hydrogens. A computational study could elucidate the mechanism, which typically proceeds through a six-membered cyclic transition state, leading to the formation of an enol and an alkene. researchgate.net

Reaction Type Potential Reactants Key Computational Insights
Nucleophilic AdditionGrignard reagents, organolithium compoundsTransition state geometry, activation energy, stereoselectivity
OxidationPermanganate (B83412), dichromateReaction pathway, intermediate stability, influence of the propyl group
Photochemical (Norrish Type II)UV lightBiradical intermediate formation, transition state of intramolecular H-abstraction

Solvent Effects on Molecular Properties and Reactivity (e.g., PCM, Onsager models)

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational chemistry offers tools to model these solvent effects, providing a deeper understanding of the reaction environment's role. For this compound, its molecular properties and reactivity will vary in different solvents due to its polar aldehyde group and nonpolar propylphenyl moiety.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Onsager model, are widely used to simulate the effect of a solvent without explicitly modeling each solvent molecule. scielo.br These models treat the solvent as a continuous medium with a specific dielectric constant. By placing the solute molecule (this compound) in a cavity within this continuum, it is possible to calculate how the solvent stabilizes or destabilizes the molecule and any transition states it may form during a reaction.

For example, in a polar solvent, the dipole moment of the aldehyde group in this compound will interact favorably with the solvent, leading to stabilization. This can affect the energy of the ground state and transition states, thereby altering the activation energy of a reaction. Theoretical calculations can quantify this effect.

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture, especially when specific interactions like hydrogen bonding are crucial. However, these are computationally more demanding.

Solvent Property Computational Model Predicted Effect on this compound
Polarity (Dielectric Constant)PCM, OnsagerStabilization of the polar aldehyde group, potential lowering of activation energies for polar reactions.
Hydrogen Bonding CapacityExplicit Solvent ModelsSpecific interactions with the carbonyl oxygen, influencing conformational preferences and reactivity.

Molecular Dynamics Simulations (if applicable for interactions or conformational studies)

While quantum mechanical calculations are excellent for studying the details of bond breaking and formation, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of a molecule over time. nih.govnih.gov For a molecule like this compound, MD simulations can provide insights into its dynamic behavior.

MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be followed over time, revealing how the molecule moves, rotates, and changes its shape. mdpi.com

A key application of MD for this compound would be to study its conformational landscape. The molecule has several rotatable bonds, including the C-C bond connecting the propyl group to the phenyl ring and the C-C bond of the propanal side chain. MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in a nonpolar solvent, or in a polar solvent) and the energy barriers between different conformations.

Furthermore, MD simulations can be used to study the interaction of this compound with other molecules, such as receptors in a biological system or other components in a chemical mixture. This can be particularly useful in understanding its biological activity or its behavior in complex chemical systems.

Simulation Type Information Gained Relevance to this compound
Conformational AnalysisPreferred dihedral angles, rotational energy barriersUnderstanding the 3D shape and flexibility of the molecule.
Solvation DynamicsDistribution of solvent molecules around the soluteInsight into how the solvent structure influences molecular properties.
Interaction StudiesBinding modes and affinities with other moleculesPredicting how it might interact with biological targets or other chemical species.

Biocatalytic and Enzymatic Transformations of Phenylpropanals

Enzymatic Resolution of Racemic Mixtures

Enzymatic kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the stereoselectivity of enzymes to preferentially convert one enantiomer into a new product, allowing for the separation of the unreacted enantiomer and the newly formed product.

The successful enzymatic resolution of racemic phenylpropanals hinges on the identification of a highly enantioselective and efficient enzyme. Lipases and alcohol dehydrogenases (ADHs) are the most extensively studied enzymes for the resolution of related chiral aldehydes and their corresponding alcohols.

Lipases: Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are versatile enzymes known for their high stability and enantioselectivity in organic solvents. researchgate.net They are frequently used in the kinetic resolution of racemic secondary alcohols through enantioselective acylation or the hydrolysis of their esters. nih.govsemanticscholar.org For instance, lipase (B570770) B from Candida antarctica (CALB), often immobilized as Novozym 435, and lipases from Candida rugosa (CRL) and Burkholderia cepacia (formerly Pseudomonas cepacia) have demonstrated high efficacy in resolving various 2-arylpropionic acid derivatives and related alcohols. nih.govnih.gov

In a typical resolution of a racemic phenylpropanal, the aldehyde is first reduced to the corresponding racemic alcohol. This alcohol mixture is then subjected to lipase-catalyzed enantioselective acylation. For example, in the synthesis of the drug Loxoprofen, the racemic alcohol 2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol was resolved using lipase from Burkholderia cepacia with vinyl acetate (B1210297) as the acyl donor, achieving high enantiomeric excess for both the resulting (S)-acetate and the unreacted (R)-alcohol. nih.gov The optimization of reaction parameters such as the choice of acyl donor, solvent, temperature, and enzyme immobilization is crucial for achieving high conversion and enantioselectivity. nih.gov

Enzyme SourceSubstrate TypeResolution MethodKey Findings
Candida antarctica Lipase B (CALB)Racemic secondary alcoholsEnantioselective acylationHigh enantioselectivity, widely applicable. semanticscholar.org
Candida rugosa Lipase (CRL)2-Arylpropionic acid estersEnantioselective hydrolysisEffective for producing (S)-enantiomers of profens. nih.gov
Burkholderia cepacia LipaseRacemic secondary alcoholsEnantioselective acylationHigh enantiomeric excess achieved for complex substrates. nih.gov

Alcohol Dehydrogenases (ADHs): ADHs (E.C. 1.1.1.x) catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov In the context of phenylpropanals, they are primarily used for the enantioselective reduction of the prochiral aldehyde to a chiral alcohol. Many ADHs exhibit a preference for one enantiomer, leading to the production of optically active alcohols. For the stereoselective reduction of 2-phenylpropionaldehyde, ADH from various sources has been investigated. chempap.org These reactions often require a cofactor, such as NADH or NADPH, and a cofactor regeneration system is typically employed to make the process economically viable. chempap.orgnih.gov For instance, the reduction of 2-phenylpropionaldehyde using ADH can yield optically pure (S)-2-phenyl-1-propanol. chempap.org The choice of organic solvent is critical in these systems due to the low water solubility of the substrate and product. chempap.org

Enzyme FamilyReaction TypeSubstrateProductStereoselectivity
Alcohol Dehydrogenase (ADH)Enantioselective Reduction2-Phenylpropionaldehyde(S)-2-Phenyl-1-propanolHigh (e.g., 96% optical purity) chempap.org
Carbonyl ReductaseAsymmetric ReductionProchiral ketones/aldehydesChiral alcoholsOften high, can be (R) or (S) selective. semanticscholar.org

The enantioselectivity of enzymes like lipases and ADHs is determined by the three-dimensional structure of their active sites. Molecular modeling and simulation studies provide valuable insights into the interactions between the enzyme and the enantiomers of the substrate.

For ADHs, the stereochemical outcome of the reduction of a prochiral aldehyde is dictated by how the substrate binds in the active site relative to the hydride-donating cofactor. The binding pocket's shape and the orientation of key amino acid residues are responsible for differentiating between the two prochiral faces of the carbonyl group, leading to the preferential formation of one alcohol enantiomer. nih.gov The origin of enantioselectivity in ADHs has been attributed to the dynamic movement of loops near the active site, which can shape the binding pocket to favor one substrate orientation over another. nih.gov

In the case of lipases, their active site is often covered by a mobile element called a "lid" or "flap." The enantioselectivity is believed to arise from the differential fit of the two enantiomers of the substrate (typically an alcohol or an ester) within the active site, leading to a more favorable transition state for the reaction of one enantiomer.

Biotransformation Pathways and Metabolite Studies in Non-Human Systems (e.g., plants, microorganisms)

Filamentous fungi such as Cunninghamella elegans and various species of Aspergillus and Rhodococcus are often used as models for mammalian drug metabolism due to their possession of cytochrome P450 monooxygenases and other key enzymes. mdpi.com These organisms can perform a variety of biotransformations, including hydroxylations, glycosylations, and oxidations. nih.gov For example, fungi have been shown to biotransform 2-phenylethanol (B73330) into derivatives like tyrosol and 1-phenylethane-1,2-diol. mdpi.com It is plausible that microorganisms could transform 2-(4-propylphenyl)propanal through oxidation of the aldehyde to the corresponding carboxylic acid, reduction to the alcohol, or hydroxylation of the aromatic ring or the propyl side chain.

In metabolic studies, biotransformations are often categorized into Phase I and Phase II reactions.

Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups (e.g., -OH, -COOH, -NH2). In the context of this compound, potential Phase I transformations mediated by microbial enzymes could include:

Oxidation: The aldehyde group could be oxidized to a carboxylic acid, forming 2-(4-propylphenyl)propanoic acid.

Reduction: The aldehyde could be reduced to the corresponding primary alcohol, 2-(4-propylphenyl)propanol.

Hydroxylation: Cytochrome P450 monooxygenases could hydroxylate the propyl side chain or the phenyl ring.

Phase II Reactions: These are conjugation reactions where an endogenous molecule is attached to the functional group introduced in Phase I, increasing water solubility and facilitating excretion. In fungi and plants, common conjugation reactions include glycosylation (attachment of a sugar moiety). nih.gov For instance, if this compound is first hydroxylated, the resulting hydroxyl group could then be glycosylated.

As discussed in the context of enzymatic resolution, oxidoreductases play a key role in the metabolism of aldehydes. In microbial systems, a variety of oxidoreductases could act on this compound. Besides the reduction to the corresponding alcohol, aldehyde oxidases or dehydrogenases could catalyze its oxidation to 2-(4-propylphenyl)propanoic acid. The balance between reductive and oxidative pathways would depend on the specific microorganism and the culture conditions.

Chemo-Enzymatic Synthesis of Chiral Derivatives

Chemo-enzymatic synthesis combines the advantages of chemical and biocatalytic steps to create efficient and selective routes to target molecules. This approach is particularly powerful for the synthesis of enantiopure compounds.

A common chemo-enzymatic strategy for producing chiral derivatives of phenylpropanals involves a chemical reduction of the racemic aldehyde to the corresponding alcohol, followed by an enzymatic kinetic resolution of the alcohol. researchgate.net For example, racemic this compound could be chemically reduced using a reagent like sodium borohydride (B1222165) to produce racemic 2-(4-propylphenyl)propanol. This racemic alcohol could then be resolved using a lipase-catalyzed enantioselective acylation, as described in section 7.1.1. This would yield an enantiomerically enriched alcohol and an enantiomerically enriched ester, which can then be separated and, if necessary, the ester can be hydrolyzed to obtain the other alcohol enantiomer.

Emerging Research Frontiers and Future Perspectives

Integration with Advanced Materials Science

There is currently no available research detailing the role of 2-(4-propylphenyl)propanal in the synthesis of advanced materials. Its potential as a monomer in polymerization, a precursor for functional coatings, or an agent in the formation of novel composites has not been reported in the reviewed literature.

Novel Catalytic Systems for Efficient Synthesis

While general synthetic routes to aldehydes are well-established, specific research into novel, efficient catalytic systems for the synthesis of this compound is not prominently featured in the scientific literature. Investigations into methods like the direct hydroformylation of a corresponding alkene to yield this specific aldehyde are not readily found.

Advanced Characterization Techniques for In Situ Monitoring of Reactions

No studies were identified that focus on the use of advanced characterization techniques for the in-situ monitoring of reactions involving this compound. Such research would be crucial for understanding reaction kinetics, intermediate formation, and for process optimization.

Theoretical Predictions for Designing Next-Generation Analogues

Computational and theoretical studies aimed at designing next-generation analogues of this compound are not present in the available literature. Such studies would be valuable for predicting the properties of new derivatives and guiding future synthetic efforts toward compounds with tailored functionalities.

Q & A

Q. What are the common synthetic routes for 2-(4-propylphenyl)propanal in academic research?

Answer: Synthesis typically involves nucleophilic substitution or controlled oxidation of precursor alcohols. For example, analogous aldehydes (e.g., 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal) are synthesized via base-catalyzed reactions between aldehydes and thiophenols, optimized at 25–60°C with NaOH/K₂CO₃ . For this compound, similar methods may employ propylphenyl precursors with aldehyde-functionalized intermediates.

Q. What analytical techniques are essential for characterizing this compound?

Answer: Key methods include:

  • NMR : To confirm the aldehyde proton (δ 9.5–10 ppm) and propyl/phenyl substituents.
  • HPLC : For purity assessment, especially critical given its structural similarity to ibuprofen impurities (e.g., 2-(4-propylphenyl)propanoic acid) .
  • IR Spectroscopy : To identify carbonyl (C=O) stretching (~1700 cm⁻¹) and aromatic C-H vibrations .

Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?

Answer: Use orthogonal analytical validation (e.g., combining HPLC with GC-MS) to detect trace impurities. For example, residual solvents or oxidation byproducts (e.g., propanoic acid derivatives) should be quantified below 0.1% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in this compound synthesis?

Answer: Advanced optimization strategies include:

  • Continuous Flow Reactors : Enable precise temperature/pressure control, as demonstrated in scaled production of related aldehydes (e.g., 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal), achieving >90% yield .
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions during oxidation steps.

Q. How can advanced mass spectrometry resolve stereochemical uncertainties in this compound derivatives?

Answer: High-resolution MS (HRMS) coupled with chiral chromatography can differentiate stereoisomers. For example, isotopic labeling (e.g., deuterated analogs) may clarify fragmentation patterns in derivatives with undefined stereocenters .

Q. What enzyme systems are relevant for studying this compound’s bioactivity?

Answer: The aldehyde group’s electrophilic nature makes it suitable for studying:

  • Aldehyde Dehydrogenases : Investigate competitive inhibition using kinetic assays (e.g., IC₅₀ determination).
  • Cysteine Proteases : Probe covalent binding via Michael addition reactions, as seen in studies of similar thiol-reactive aldehydes .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substitution Patterns : Modify the propyl chain (e.g., cyclopropyl or branched analogs) to assess steric effects.
  • Electrophilicity Tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance aldehyde reactivity. SAR frameworks for ibuprofen analogs (e.g., 2-(4-propylphenyl)propanoic acid) provide precedent .

Q. Why do enzymatic assay results vary for this compound across studies?

Answer: Variability arises from:

  • Assay Conditions : pH (optimal range 7.0–7.4) and temperature (25–37°C) affect enzyme-aldehyde interactions.
  • Redox State : Spontaneous oxidation to propanoic acid derivatives may occur, altering bioactivity .

Q. How to analyze thermal decomposition products of this compound under experimental conditions?

Answer: Use hyphenated techniques like TGA-FTIR or GC-MS to identify degradation products (e.g., CO, propylbenzene). Safety protocols from SDS guidelines for similar aldehydes recommend inert atmospheres during heating .

Data Contradiction & Validation

Q. How to address purity discrepancies in this compound batches?

Answer: Cross-validate using:

  • COA (Certificate of Analysis) : Ensure compliance with >98% purity thresholds, as required for reference standards .
  • Spiking Experiments : Introduce known impurities (e.g., 2-(4-propylphenyl)propanoic acid) to calibrate detection limits .

Q. What scalable synthesis methods exist for this compound without compromising purity?

Answer: Industrial-scale methods for analogous compounds (e.g., continuous flow reactors with in-line purification) can maintain >95% purity. Process parameters (residence time, catalyst loading) must be rigorously optimized .

Safety & Handling

Q. What are the storage recommendations for this compound?

Answer: Store at 2–8°C in airtight, amber vials to prevent oxidation. Solubility in ethanol or DMSO (10 mM stock solutions) ensures stability for biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.